molecular formula C13H20O2 B13942245 Benzene, 1-ethoxy-3-(2-propoxyethyl)- CAS No. 174461-07-5

Benzene, 1-ethoxy-3-(2-propoxyethyl)-

Cat. No.: B13942245
CAS No.: 174461-07-5
M. Wt: 208.30 g/mol
InChI Key: VQYWUOOVNMKOSI-UHFFFAOYSA-N
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Description

Benzene, 1-ethoxy-3-(2-propoxyethyl)- is an organic compound with the molecular formula C13H20O2 It is a derivative of benzene, where the benzene ring is substituted with ethoxy and propoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethoxy-3-(2-propoxyethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Benzene, 1-ethoxy-3-(2-propoxyethyl)- .

Types of Reactions:

    Oxidation: Benzene, 1-ethoxy-3-(2-propoxyethyl)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst (Pd/C, Pt).

    Substitution: Cl2, Br2, AlCl3, FeCl3.

Major Products:

Scientific Research Applications

Benzene, 1-ethoxy-3-(2-propoxyethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethoxy-3-(2-propoxyethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy and propoxyethyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The formation of a benzenonium intermediate is a key step in these reactions, followed by the removal of a proton to regenerate the aromatic system .

Comparison with Similar Compounds

  • Benzene, 1-ethoxy-2-(2-propoxyethyl)-
  • Benzene, 1-ethoxy-4-(2-propoxyethyl)-
  • Benzene, 1-methoxy-3-(2-propoxyethyl)-

Comparison: Benzene, 1-ethoxy-3-(2-propoxyethyl)- is unique due to the specific positioning of the ethoxy and propoxyethyl groups on the benzene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to its isomers and other similar compounds .

Properties

CAS No.

174461-07-5

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-ethoxy-3-(2-propoxyethyl)benzene

InChI

InChI=1S/C13H20O2/c1-3-9-14-10-8-12-6-5-7-13(11-12)15-4-2/h5-7,11H,3-4,8-10H2,1-2H3

InChI Key

VQYWUOOVNMKOSI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC1=CC(=CC=C1)OCC

Origin of Product

United States

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